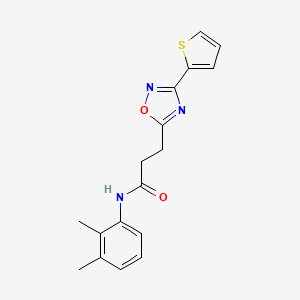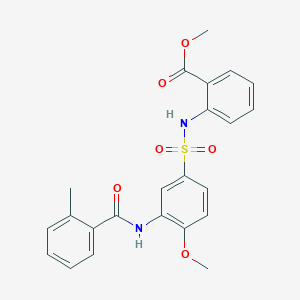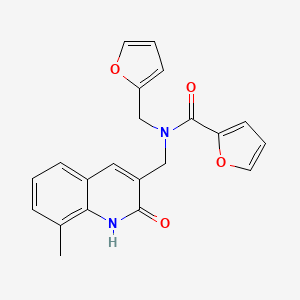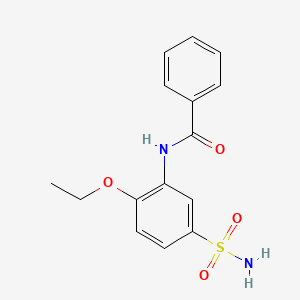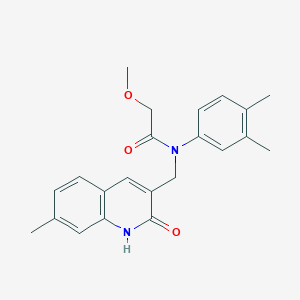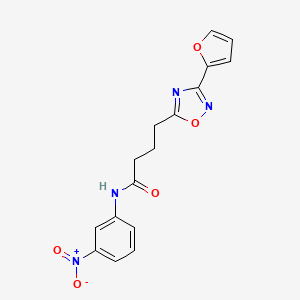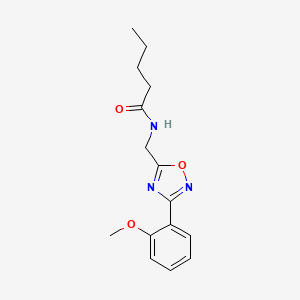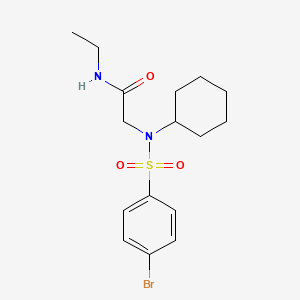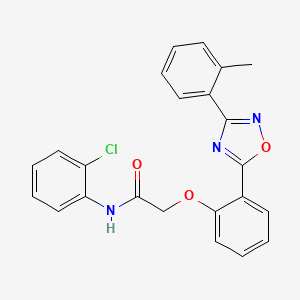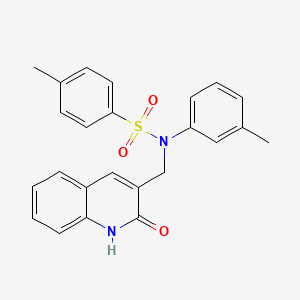![molecular formula C18H19FN2O4S B7706016 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as CHESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CHESB is a potent inhibitor of the enzyme protein kinase B (PKB/Akt), which is involved in various cellular processes, including cell proliferation, survival, and metabolism.
Mechanism of Action
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide inhibits PKB/Akt by binding to its active site and preventing substrate binding. This inhibition leads to a decrease in downstream signaling pathways, including the mTOR pathway, which is involved in cell growth and proliferation. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Mcl-1, which is regulated by PKB/Akt.
Biochemical and Physiological Effects:
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including lung, breast, and prostate cancer cells. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to inhibit tumor growth in mouse models of breast and prostate cancer. In addition to its anti-cancer effects, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to improve insulin sensitivity in obese mice, making it a potential treatment for type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potency and specificity for PKB/Akt inhibition. This allows researchers to study the function of this enzyme in disease states and identify potential therapeutic targets. However, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Future Directions
There are many potential future directions for N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide research. One area of interest is the development of more potent and selective PKB/Akt inhibitors based on the structure of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. Another area of interest is the investigation of the role of PKB/Akt in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the safety and efficacy of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in clinical settings should be further investigated to determine its potential as a therapeutic agent for cancer and diabetes.
Synthesis Methods
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid with cyclohexene in the presence of a palladium catalyst. The resulting product is then treated with ethylene oxide to form N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. The overall yield of this synthesis method is around 40%, making it a relatively efficient process.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been used extensively in scientific research to investigate the role of PKB/Akt in various cellular processes. PKB/Akt is a key regulator of cell survival and proliferation, and its dysregulation is associated with various diseases, including cancer, diabetes, and cardiovascular disease. N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit PKB/Akt activity in vitro and in vivo, making it a valuable tool for studying the function of this enzyme in disease states.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-16-8-7-13(18(22)20-15-6-4-5-14(19)12-15)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSAWRBRUBGEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7705935.png)
